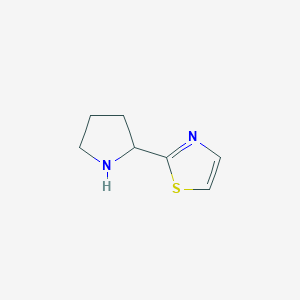

2-(2-Pyrrolidinyl)-1,3-thiazole

Description

The exact mass of the compound 2-(2-Pyrrolidinyl)-1,3-thiazole is 154.05646950 g/mol and the complexity rating of the compound is 118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Pyrrolidinyl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Pyrrolidinyl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXHYELTRYIFII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524674-17-7 |

Source

|

| Record name | 2-(pyrrolidin-2-yl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-(2-Pyrrolidinyl)-1,3-thiazole

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The confluence of distinct heterocyclic ring systems into a single molecular entity has perennially been a cornerstone of innovation in drug discovery. The 2-(2-Pyrrolidinyl)-1,3-thiazole core represents a fascinating convergence of the saturated, stereochemically rich pyrrolidine ring and the aromatic, electron-rich 1,3-thiazole moiety. This unique structural amalgamation has garnered significant attention from medicinal chemists, serving as a versatile scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities. This guide aims to provide a comprehensive technical overview of the fundamental properties of the parent 2-(2-Pyrrolidinyl)-1,3-thiazole, offering insights into its synthesis, physicochemical characteristics, and the expansive pharmacological landscape of its derivatives. By delving into the core principles that govern the behavior of this molecule, we can better appreciate its potential as a building block for the next generation of pharmaceuticals.

I. The Molecular Architecture: A Fusion of Saturated and Aromatic Character

The foundational structure of 2-(2-Pyrrolidinyl)-1,3-thiazole, with the CAS Number 524674-17-7, features a pyrrolidine ring attached at its 2-position to the 2-position of a 1,3-thiazole ring. This linkage creates a chiral center at the point of attachment on the pyrrolidine ring, a feature of paramount importance in drug design, as stereoisomers can exhibit markedly different biological activities and pharmacokinetic profiles.

Molecular Formula: C₇H₁₀N₂S Molecular Weight: 154.23 g/mol

The pyrrolidine ring, a five-membered saturated heterocycle, imparts a three-dimensional character to the molecule. Its non-planar, puckered conformation allows for the spatial projection of substituents, enabling precise interactions with biological targets.[1] The nitrogen atom within the pyrrolidine ring also introduces basicity, a key factor in its pharmacokinetic behavior.[1]

Conversely, the 1,3-thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms. This ring system is a bioisostere of other aromatic rings and is known for its ability to engage in hydrogen bonding and pi-stacking interactions, which are crucial for molecular recognition at receptor binding sites. The thiazole moiety is a common feature in numerous FDA-approved drugs, highlighting its therapeutic relevance.[2]

II. Synthesis and Spectroscopic Characterization: A Proposed Pathway and Expected Signatures

Proposed Synthetic Pathway

A logical synthetic strategy would commence with a protected L-proline derivative, such as N-Boc-L-proline, to ensure stereochemical control. The carboxylic acid would be converted to a thioamide, a key intermediate for thiazole ring formation. Subsequent reaction with an α-haloacetaldehyde or a suitable equivalent would then lead to the cyclization and formation of the thiazole ring. The final step would involve the deprotection of the pyrrolidine nitrogen to yield the target compound.

Experimental Protocol: Proposed Synthesis of 2-(2-Pyrrolidinyl)-1,3-thiazole

Step 1: Thioamide Formation from N-Boc-L-proline

-

To a solution of N-Boc-L-proline (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

In a separate flask, prepare a solution of ammonium chloride (5 equivalents) in water and bubble hydrogen sulfide gas through it for 30 minutes.

-

Slowly add the activated N-Boc-L-proline solution to the hydrogen sulfide/ammonium chloride solution at 0 °C.

-

Stir the resulting biphasic mixture vigorously at room temperature overnight.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-L-prolinethioamide.

Step 2: Hantzsch Thiazole Synthesis

-

Dissolve the crude N-Boc-L-prolinethioamide (1 equivalent) in ethanol.

-

Add chloroacetaldehyde (1.1 equivalents, as a 50% aqueous solution) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-2-(2-pyrrolidinyl)-1,3-thiazole.

Step 3: Deprotection

-

Dissolve the purified N-Boc-2-(2-pyrrolidinyl)-1,3-thiazole (1 equivalent) in DCM.

-

Add trifluoroacetic acid (TFA) (10 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate.

-

Extract the final product, 2-(2-pyrrolidinyl)-1,3-thiazole, with DCM, dry the combined organic layers, and concentrate to yield the pure compound.

Predicted Spectroscopic Data

Based on the known spectral characteristics of pyrrolidine and thiazole derivatives, the following spectroscopic signatures can be anticipated for 2-(2-Pyrrolidinyl)-1,3-thiazole:

| Spectroscopic Technique | Predicted Chemical Shifts/Signals |

| ¹H NMR (in CDCl₃) | δ ~ 7.7-7.8 ppm (d, 1H, thiazole H-4), δ ~ 7.2-7.3 ppm (d, 1H, thiazole H-5), δ ~ 4.0-4.2 ppm (m, 1H, pyrrolidine H-2), δ ~ 3.0-3.2 ppm (m, 2H, pyrrolidine H-5), δ ~ 2.0-2.2 ppm (m, 4H, pyrrolidine H-3, H-4), δ ~ 1.8-2.0 ppm (br s, 1H, NH).[3] |

| ¹³C NMR (in CDCl₃) | δ ~ 168-170 ppm (thiazole C-2), δ ~ 142-144 ppm (thiazole C-4), δ ~ 118-120 ppm (thiazole C-5), δ ~ 60-62 ppm (pyrrolidine C-2), δ ~ 46-48 ppm (pyrrolidine C-5), δ ~ 30-32 ppm (pyrrolidine C-3), δ ~ 25-27 ppm (pyrrolidine C-4).[3] |

| FTIR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~3100 (aromatic C-H stretch), ~2850-2950 (aliphatic C-H stretch), ~1600-1650 (C=N stretch), ~1400-1500 (C=C stretch). |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 154, with fragmentation patterns corresponding to the loss of the pyrrolidine or thiazole moieties. |

III. Physicochemical Properties: A Balance of Polarity and Lipophilicity

The physicochemical properties of 2-(2-Pyrrolidinyl)-1,3-thiazole are dictated by the interplay between the polar thiazole ring and the more lipophilic, yet also polar, pyrrolidine moiety.

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Similar small heterocyclic compounds are often liquids or have low melting points. |

| Boiling Point | Estimated to be in the range of 200-250 °C. | Based on the molecular weight and the presence of hydrogen bonding capabilities. |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water and nonpolar solvents like hexane. | The presence of two nitrogen atoms and a sulfur atom allows for hydrogen bonding with polar solvents. |

| pKa | The pyrrolidine nitrogen is expected to have a pKa in the range of 8-9, making it a moderately basic compound.[1] | The basicity of the pyrrolidine nitrogen is a well-established characteristic. |

| LogP | The calculated octanol-water partition coefficient (LogP) is likely to be in the range of 1.0-2.0. | This indicates a balance between hydrophilicity and lipophilicity, a desirable trait for many drug candidates. |

IV. The Pharmacological Significance: A Scaffold for Diverse Biological Activities

The true value of the 2-(2-Pyrrolidinyl)-1,3-thiazole scaffold lies in its proven potential as a building block for a wide array of biologically active molecules. While data on the unsubstituted parent compound is scarce, the extensive research on its derivatives paints a compelling picture of its pharmacological importance.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of pyrrolidine-thiazole derivatives. These compounds have demonstrated activity against a range of bacterial and fungal pathogens. For instance, certain substituted 2-(pyrrolidin-1-yl)thiazoles have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4] The mechanism of action is often attributed to the inhibition of essential enzymes in the pathogen's life cycle. The structural flexibility of the scaffold allows for the introduction of various substituents to optimize potency and spectrum of activity.

Anticancer Potential

The 2-(pyrrolidinyl)thiazole core has also emerged as a promising scaffold in the design of novel anticancer agents. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival. The ability to introduce substituents at multiple positions on both the pyrrolidine and thiazole rings provides a powerful tool for structure-activity relationship (SAR) studies aimed at enhancing anticancer efficacy and selectivity.

Anti-inflammatory Properties

Several studies have explored the anti-inflammatory potential of compounds containing the 2-(pyrrolidinyl)thiazole motif. These derivatives have shown the ability to modulate inflammatory pathways, suggesting their potential use in the treatment of inflammatory diseases. The thiazole ring is a known pharmacophore in several anti-inflammatory drugs, and its combination with the pyrrolidine moiety appears to be a fruitful strategy for discovering new anti-inflammatory agents.

V. Future Directions and Conclusion

The 2-(2-Pyrrolidinyl)-1,3-thiazole scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of stereochemical complexity and versatile chemical functionality. While the fundamental properties of the parent compound are not yet exhaustively documented in the public domain, the wealth of research on its derivatives underscores its immense potential in drug discovery. Future research should focus on the detailed characterization of the unsubstituted core molecule to provide a more complete foundational understanding for the scientific community. Furthermore, the continued exploration of novel derivatives, guided by a deeper understanding of their structure-activity relationships, will undoubtedly lead to the development of new and effective therapeutic agents for a range of human diseases. The fusion of the pyrrolidine and thiazole rings has created a molecular framework that is ripe for further investigation and poised to make a lasting impact on the field of medicinal chemistry.

Visualizations

Chemical Structure and Numbering

Caption: Chemical structure and atom numbering of 2-(2-Pyrrolidinyl)-1,3-thiazole.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(2-Pyrrolidinyl)-1,3-thiazole.

References

A Technical Guide to the Synthesis of 2-(2-Pyrrolidinyl)-1,3-thiazole: Pathways and Methodologies

Abstract

The 2-(2-pyrrolidinyl)-1,3-thiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique structural features, combining the hydrogen-bond donating and accepting capabilities of the thiazole ring with the chiral, saturated pyrrolidine moiety, have led to its incorporation into a variety of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for accessing this valuable molecular core. We will explore two principal strategies: the classical Hantzsch thiazole synthesis and the more modern palladium-catalyzed Buchwald-Hartwig amination. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations for each synthetic route.

Introduction: The Significance of the 2-(2-Pyrrolidinyl)-1,3-thiazole Core

The fusion of a thiazole ring with a pyrrolidine substituent at the 2-position creates a molecule with a rich three-dimensional architecture and diverse chemical properties. The thiazole ring is a bioisostere of various functional groups and is known to participate in hydrogen bonding and π-stacking interactions with biological targets[1]. The pyrrolidine ring, often derived from the naturally occurring amino acid proline, introduces a chiral center and conformational rigidity, which can be crucial for optimizing binding affinity and selectivity to protein targets[2]. Consequently, this heterocyclic system is a key pharmacophore in the development of novel therapeutics.

Synthetic Pathway I: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of thiazole chemistry[3]. This method involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of 2-(2-pyrrolidinyl)-1,3-thiazole, the key precursors are pyrrolidine-2-carbothioamide and an α-haloaldehyde.

Mechanistic Overview

The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Precursor Synthesis: Pyrrolidine-2-carbothioamide

A critical starting material for this pathway is pyrrolidine-2-carbothioamide. This can be synthesized from the corresponding amide, pyrrolidine-2-carboxamide, through thionation. Pyrrolidine-2-carboxamide is readily available from the amino acid L-proline[4].

-

To a solution of L-proline (1 equivalent) in a suitable solvent such as methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Concentrate the mixture under reduced pressure to obtain the methyl ester hydrochloride.

-

Dissolve the crude ester in a saturated solution of ammonia in methanol and stir in a sealed vessel at room temperature for 48 hours.

-

Concentrate the reaction mixture and purify the residue by column chromatography to yield pyrrolidine-2-carboxamide.

-

In a flame-dried flask under an inert atmosphere, dissolve pyrrolidine-2-carboxamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) portion-wise to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pyrrolidine-2-carbothioamide.

| Precursor | Starting Material | Key Reagents | Typical Yield |

| Pyrrolidine-2-carboxamide | L-Proline | Thionyl chloride, Ammonia | 70-85% |

| Pyrrolidine-2-carbothioamide | Pyrrolidine-2-carboxamide | Lawesson's Reagent | 60-80% |

Table 1: Summary of Precursor Synthesis for the Hantzsch Pathway.

Hantzsch Cyclization Protocol

With the key thioamide precursor in hand, the final cyclization can be performed using a simple α-haloaldehyde such as chloroacetaldehyde.

-

Dissolve pyrrolidine-2-carbothioamide (1 equivalent) in a suitable solvent like ethanol or isopropanol.

-

Add an aqueous solution of chloroacetaldehyde (1.1 equivalents) dropwise to the thioamide solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a mild base such as sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(2-pyrrolidinyl)-1,3-thiazole.

Synthetic Pathway II: Buchwald-Hartwig Amination

A more contemporary approach to forming the C-N bond between the thiazole and pyrrolidine rings is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a powerful and versatile method for the synthesis of arylamines from aryl halides[3]. In this context, the reaction involves the coupling of a 2-halothiazole with pyrrolidine.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving oxidative addition, ligand exchange, and reductive elimination steps.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Precursor Availability

The starting materials for this pathway, 2-chlorothiazole and pyrrolidine, are commercially available. 2-Bromothiazole can also be used and may exhibit different reactivity.

Buchwald-Hartwig Amination Protocol

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. A variety of catalyst systems have been developed to accommodate a wide range of substrates.

-

To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Add the 2-chlorothiazole (1 equivalent) and a suitable base (e.g., sodium tert-butoxide, 1.5 equivalents).

-

Add anhydrous toluene as the solvent, followed by the addition of pyrrolidine (1.2 equivalents).

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 2-(2-pyrrolidinyl)-1,3-thiazole.

| Parameter | Recommendation | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective for many cross-coupling reactions. |

| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The choice of base is crucial and substrate-dependent; strong, non-nucleophilic bases are generally preferred. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required to prevent catalyst deactivation. |

Table 2: Recommended Conditions for the Buchwald-Hartwig Amination.

Comparative Analysis of Synthetic Pathways

| Feature | Hantzsch Thiazole Synthesis | Buchwald-Hartwig Amination |

| Starting Materials | Pyrrolidine-2-carbothioamide, α-haloaldehyde | 2-Halothiazole, Pyrrolidine |

| Atom Economy | Good | Moderate (loss of halide and base) |

| Reaction Conditions | Generally milder (reflux in alcohol) | Requires inert atmosphere, higher temperatures, and a catalyst system. |

| Substrate Scope | Broad for thioamides and α-halocarbonyls | Very broad for aryl halides and amines. |

| Key Challenges | Synthesis of the thioamide precursor. | Optimization of the catalyst system (catalyst, ligand, base). |

Table 3: Comparison of the Hantzsch and Buchwald-Hartwig Pathways.

Conclusion

The synthesis of 2-(2-pyrrolidinyl)-1,3-thiazole can be effectively achieved through two primary synthetic routes: the Hantzsch thiazole synthesis and the Buchwald-Hartwig amination. The choice of pathway will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. The Hantzsch synthesis offers a classical and often more direct approach, provided the thioamide precursor is accessible. The Buchwald-Hartwig amination provides a more modern and versatile alternative, leveraging the power of palladium catalysis to construct the key C-N bond. Both methodologies offer robust and reliable means to access this important heterocyclic scaffold for further exploration in drug discovery and development.

References

-

Olsen, C. A. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. (2023). Thiazole synthesis. [Link]

-

MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Wikipedia. (2023). 2-Aminothiazole. [Link]

-

NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

RSC Publishing. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. [Link]

-

NIH. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. [Link]

-

Organic Chemistry Portal. (2023). Thioamide synthesis by thionation. [Link]

-

Organic Chemistry Portal. (2023). Thioamide synthesis by thioacylation. [Link]

-

NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

-

Beilstein Journals. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. [Link]

-

Organic Chemistry Portal. (2023). Pyrrolidine synthesis. [Link]

-

ChemRxiv. (2020). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link]

-

NIH. (2012). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. [Link]

-

ResearchGate. (2018). (a) Racemic version of palladium- and pyrrolidine-catalyzed α-allylic... [Link]

-

PubMed. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. [Link]

- Google Patents. (1960). Synthesis of pyrrolidine.

-

ResearchGate. (2018). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... [Link]

-

PubMed. (1965). [Synthesis of pyrrolidine derivatives. I. Synthesis of 2-decarboxykainic acid]. [Link]

-

ResearchGate. (2016). Pyrrolidine-2-carboxylic acid (L-Proline). [Link]

-

NIH. (2013). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. [Link]

- Google Patents. (2003).

-

PubMed. (2000). Palladium-catalyzed intramolecular coupling of vinyl halides and ketone enolates. Synthesis Of bridged azabicyclic compounds. [Link]

-

NIH. (2015). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. [Link]

-

NIH. (2020). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

Unraveling the Therapeutic Potential of the 2-(2-Pyrrolidinyl)-1,3-Thiazole Scaffold: A Mechanistic Deep Dive

For Immediate Release

This technical guide provides a comprehensive analysis of the 2-(2-Pyrrolidinyl)-1,3-thiazole core structure, a versatile scaffold that has given rise to a multitude of pharmacologically active agents. While the parent compound is primarily a building block, its derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This document will delve into the intricate mechanisms of action of key derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of their biological activities and the experimental methodologies used to elucidate them.

The 2-(2-Pyrrolidinyl)-1,3-Thiazole Core: A Gateway to Diverse Bioactivity

The 2-(2-Pyrrolidinyl)-1,3-thiazole moiety represents a privileged heterocyclic system in medicinal chemistry. The fusion of the five-membered pyrrolidine and thiazole rings creates a unique three-dimensional structure that can be readily functionalized to interact with a wide array of biological targets. The pyrrolidine ring, a common feature in many natural products and pharmaceuticals, offers stereochemical diversity and opportunities for hydrogen bonding, while the thiazole ring, an important pharmacophore in its own right, contributes to the electronic properties and binding capabilities of the molecule. This combination has proven to be a fruitful starting point for the development of novel therapeutic agents with diverse mechanisms of action.

Mechanism of Action: From Cytoskeletal Disruption to Enzyme Inhibition

The true pharmacological potential of the 2-(2-Pyrrolidinyl)-1,3-thiazole scaffold is realized through its substituted derivatives. Extensive research has revealed that strategic modifications to this core structure can yield compounds with highly specific and potent biological activities.

Antimitotic Activity: Targeting the Microtubule Cytoskeleton

A prominent and well-characterized mechanism of action for certain derivatives is the inhibition of tubulin polymerization. One of the most potent examples is 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole . This compound has been shown to be a highly effective antimicrotubule agent with sub-micromolar inhibitory concentrations against various tumor cell lines[1].

The primary mechanism involves the binding of this derivative to the colchicine site on β-tubulin[1]. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells[1]. The activity of this compound is comparable to that of the well-known antimitotic agent combretastatin A-4 (CA-4)[1].

Caption: Antimitotic signaling pathway of a key 2-(pyrrolidinyl)thiazole derivative.

Broad-Spectrum Biological Activities

Beyond their anticancer properties, derivatives of the 2-(2-Pyrrolidinyl)-1,3-thiazole scaffold have demonstrated a remarkable range of other biological activities, highlighting the versatility of this chemical framework.

-

Antibacterial and Antimycobacterial Activity: Several studies have reported the synthesis and evaluation of 2-(pyrrolidin-1-yl)thiazole derivatives with significant antibacterial and antimycobacterial properties[2][3][4]. While the precise mechanisms are often multifaceted and still under investigation, these compounds have shown efficacy against various strains, including Mycobacterium tuberculosis[4].

-

Phosphodiesterase 4 (PDE4) Inhibition: A drug discovery program focused on identifying novel inhaled treatments for respiratory diseases led to the development of pyrrolidinyl derivatives as potent PDE4 inhibitors[5]. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects. These compounds have shown promise in preclinical models of pulmonary eosinophilia[5].

-

Anticonvulsant Activity: The thiazole ring is a known pharmacophore in several anticonvulsant drugs. Derivatives incorporating the 2-(pyrrolidinyl)thiazole structure have been investigated for their potential to modulate neuronal excitability. For instance, a derivative, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displayed significant anticonvulsant activity in preclinical models[6][7].

-

Diverse Enzyme Inhibition and Other Activities: The versatility of this scaffold is further underscored by reports of its derivatives exhibiting antifungal, anti-inflammatory, and other enzyme-inhibiting activities[2][3][8].

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of 2-(2-Pyrrolidinyl)-1,3-thiazole derivatives, a suite of well-established experimental protocols is essential. The following provides a detailed, step-by-step methodology for key assays.

Tubulin Polymerization Assay

This assay is critical for confirming the direct interaction of a compound with tubulin and its effect on microtubule formation.

Objective: To determine the in vitro effect of a test compound on the polymerization of purified tubulin.

Methodology:

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., from bovine brain) at a concentration of 1 mg/mL in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP).

-

Prepare stock solutions of the test compound and a positive control (e.g., colchicine or paclitaxel) in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the polymerization buffer.

-

Add the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the change in absorbance at 340 nm every minute for at least 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Plot the absorbance as a function of time for each concentration of the test compound.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Caption: Workflow for the in vitro tubulin polymerization assay.

Antibacterial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Objective: To quantify the lowest concentration of a test compound that inhibits the visible growth of a bacterium.

Methodology:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C until the culture reaches the logarithmic growth phase.

-

Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

-

Incubation and Reading:

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Phosphodiesterase 4 (PDE4) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Objective: To determine the IC₅₀ of a test compound for PDE4 inhibition.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified recombinant human PDE4 enzyme.

-

Prepare a substrate solution of cyclic AMP (cAMP).

-

Prepare stock solutions of the test compound and a known PDE4 inhibitor (e.g., rolipram).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PDE4 enzyme.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the cAMP substrate.

-

Allow the reaction to proceed for a specific time at 37°C.

-

Stop the reaction (e.g., by adding a stop reagent or by heat inactivation).

-

-

Detection and Analysis:

-

The product of the reaction, 5'-AMP, is then converted to adenosine by a nucleotide phosphatase.

-

The amount of adenosine is quantified using a variety of methods, such as fluorescent or colorimetric detection kits.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

Quantitative Data Summary

The following table summarizes the reported biological activities of representative 2-(2-Pyrrolidinyl)-1,3-thiazole derivatives.

| Compound ID | Target/Activity | IC₅₀ / MIC | Cell Line / Strain | Reference |

| 3f | Tubulin Polymerization Inhibition | Sub-micromolar | Various cancer cell lines | [1] |

| 51a | Antibacterial (B. cereus) | 21.70 ± 0.36 µg/mL | Bacillus cereus | [2][3] |

| (S,S**)-18e | PDE4 Inhibition | Potent in vitro | - | [5] |

| (S,S**)-22e | PDE4 Inhibition | Potent in vitro | - | [5] |

| Analogue 2 | Anticonvulsant (anti-PTZ) | ED₅₀: 18.4 mg/kg | In vivo (mouse model) | [6][7] |

Conclusion and Future Directions

The 2-(2-Pyrrolidinyl)-1,3-thiazole scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The diverse mechanisms of action exhibited by its derivatives, ranging from antimitotic activity to enzyme inhibition and antimicrobial effects, underscore the immense potential of this chemical class. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds for their respective targets. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for translating these promising preclinical findings into clinically effective therapies. The continued exploration of the chemical space around this versatile scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

[1] One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

[2] Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Retrieved January 3, 2026, from [Link]

[3] Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Retrieved January 3, 2026, from [Link]

[5] Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives as Inhaled PDE4 Inhibitors for Respiratory Diseases. (2017). PubMed. Retrieved January 3, 2026, from [Link]

[8] Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial activity. (2017). ResearchGate. Retrieved January 3, 2026, from [Link]

[4] Synthesis, antimycobacterial activity, and acid dissociation constants of polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

[9] Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021). ResearchGate. Retrieved January 3, 2026, from [Link]

[6] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 3, 2026, from [Link]

[7] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central. Retrieved January 3, 2026, from [Link]

Sources

- 1. One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives as Inhaled PDE4 Inhibitors for Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of 2-(2-Pyrrolidinyl)-1,3-thiazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword: The confluence of privileged heterocyclic scaffolds has perennially driven innovation in medicinal chemistry. Among these, the 2-(2-Pyrrolidinyl)-1,3-thiazole core has emerged as a compelling framework for the development of novel therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities associated with this unique molecular architecture, offering a technical resource for researchers engaged in the discovery and development of next-generation pharmaceuticals. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these derivatives across key therapeutic areas, supported by experimental data and protocols to empower further investigation.

The 2-(2-Pyrrolidinyl)-1,3-thiazole Scaffold: A Union of Favorable Pharmacophores

The 2-(2-Pyrrolidinyl)-1,3-thiazole moiety represents a strategic hybridization of two pharmacologically significant heterocycles: the pyrrolidine ring and the 1,3-thiazole nucleus. The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of numerous natural products and synthetic drugs, prized for its ability to introduce conformational rigidity and serve as a versatile scaffold for stereoselective functionalization. The 1,3-thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a key structural component in a wide array of bioactive compounds, including approved drugs, and is known to engage in various biological interactions.[1] The amalgamation of these two rings creates a unique three-dimensional structure with a distinct electronic distribution, predisposing it to interact with a variety of biological targets.

Antimicrobial Activity: A Promising Frontier in Combating Infectious Diseases

Derivatives of the 2-(2-Pyrrolidinyl)-1,3-thiazole scaffold have demonstrated notable potential as antimicrobial agents, addressing the urgent global need for new therapeutics to combat drug-resistant pathogens.

Antibacterial and Antimycobacterial Efficacy

Research has highlighted the potent antibacterial and antimycobacterial properties of this class of compounds. A study by Kocabaş et al. (2021) detailed the synthesis of a series of thiazole-based pyrrolidine derivatives and their evaluation against a panel of pathogenic bacteria.[2][3] Their findings revealed that certain derivatives, particularly a 4-F-phenyl substituted compound, exhibited significant inhibitory activity against Gram-positive bacteria, including Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to the standard antibiotic gentamicin.[3]

Furthermore, the work of Belveren et al. (2017) underscores the potential of 2-(pyrrolidin-1-yl)thiazole frameworks against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their research showcased that strategic functionalization of the pyrrolidine and thiazole rings can lead to compounds with significant antimycobacterial activity.[4]

Table 1: Antibacterial Activity of Selected 2-(2-Pyrrolidinyl)-1,3-thiazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound A | Bacillus cereus | 21.70 ± 0.36 | Kocabaş et al. (2021)[3] |

| Staphylococcus aureus | 30.53 ± 0.42 | Kocabaş et al. (2021)[3] | |

| Compound B | Mycobacterium tuberculosis H37Rv | Not specified | Belveren et al. (2017)[4] |

Proposed Mechanism of Antimicrobial Action

While the precise mechanisms of action are still under investigation, it is hypothesized that the amphiphilic nature of these derivatives plays a crucial role. The lipophilic thiazole and pyrrolidine components may facilitate penetration of the bacterial cell membrane, leading to disruption of cellular integrity and vital processes. Further studies are warranted to elucidate the specific molecular targets within the bacterial cell.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

A standard method to evaluate the in vitro antibacterial activity of novel compounds is the broth microdilution assay.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

-

Controls: Positive (bacteria in broth without compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., gentamicin) is also tested as a positive control.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

An In-depth Technical Guide to 2-(2-Pyrrolidinyl)-1,3-thiazole: A Privileged Scaffold in Medicinal Chemistry

Abstract: The convergence of a five-membered aromatic thiazole ring and a saturated pyrrolidine moiety creates the 2-(2-Pyrrolidinyl)-1,3-thiazole scaffold, a structure of significant interest in contemporary drug discovery. Thiazole derivatives are integral to numerous natural and synthetic compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive technical overview of the 2-(2-Pyrrolidinyl)-1,3-thiazole core, detailing its chemical structure, physicochemical properties, synthesis methodologies, and known biological significance. We will explore its applications as a key building block in the development of novel therapeutic agents, offering insights grounded in peer-reviewed research for professionals in chemical and pharmaceutical R&D.

Core Chemical Identity and Physicochemical Profile

The fundamental structure of 2-(2-Pyrrolidinyl)-1,3-thiazole consists of a pyrrolidine ring attached at its 2-position to the 2-position of a 1,3-thiazole ring. This combination of a saturated N-heterocycle and an aromatic sulfur- and nitrogen-containing heterocycle imparts unique chemical characteristics and conformational flexibility, making it a valuable pharmacophore.

Chemical Structure

The definitive structure is represented by the following chemical identifiers and a 2D diagram.

Caption: 2D structure of 2-(2-Pyrrolidinyl)-1,3-thiazole.

Physicochemical Properties

A summary of the key identifiers and calculated properties for the parent compound is provided below. These properties are crucial for database searches, analytical characterization, and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 524674-17-7; 1217537-27-3 | [4][5][6] |

| Molecular Formula | C₇H₁₀N₂S | [4][5][7] |

| Molecular Weight | 154.23 g/mol | [4][5] |

| InChI Key | OHXHYELTRYIFII-UHFFFAOYSA-N | [7] |

| SMILES | C1CC(NC1)C2=NC=CS2 | [7] |

| Monoisotopic Mass | 154.05647 Da | [7] |

| Predicted XlogP | 0.9 | [7] |

Synthesis and Characterization Protocols

The synthesis of thiazole derivatives is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone method.[8] For 2-(pyrrolidinyl)-thiazole structures, versatile and efficient protocols have been developed that often involve the reaction of pyrrolidine precursors with isothiocyanates followed by cyclization with α-haloketones.[1]

General Synthesis Workflow

A common synthetic approach involves a multi-step or one-pot reaction. The causality behind this choice is efficiency and yield; a one-pot reaction minimizes intermediate isolation steps, saving time and potentially increasing overall yield.[9]

Caption: Generalized workflow for the synthesis of 2-(pyrrolidinyl)thiazole derivatives.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized representation based on established methods for similar structures.[1]

-

Step 1: Formation of Thiourea Intermediate:

-

To a solution of a chosen pyrrolidine derivative in acetonitrile, add an equimolar amount of benzoylisothiocyanate.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: This step creates the essential N-C(=S)-N backbone required for subsequent cyclization. Acetonitrile is a suitable polar aprotic solvent for this reaction.

-

-

Step 2: Cyclization Reaction:

-

To the resulting mixture containing the N-benzoylthiourea intermediate, add a solution of an appropriate α-bromo ketone (e.g., 2-bromoacetophenone) in acetone.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Rationale: This is a classic Hantzsch thiazole synthesis. The α-bromo ketone acts as an electrophile, reacting with the sulfur of the thiourea (nucleophile) to initiate the cyclization process. Acetone is a common solvent that facilitates this reaction at reflux temperatures.

-

-

Step 3: Work-up and Purification:

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel.

-

Rationale: Standard work-up procedures are used to remove inorganic salts and unreacted starting materials. Column chromatography is essential to isolate the final product with high purity.

-

Spectroscopic Characterization

The structure of the synthesized compounds must be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the proton and carbon framework. For 4-phenyl-1,3-thiazole derivatives, a characteristic singlet for the C5-proton of the thiazole ring is expected around 7.6-8.5 ppm in the ¹H-NMR spectrum.[10] The corresponding carbon signal in the ¹³C-NMR spectrum appears at approximately 110-115 ppm.[10] Signals corresponding to the pyrrolidine ring protons and carbons would also be present in their respective expected regions.

-

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy helps identify key functional groups. The formation of the thiazole ring is supported by the appearance of characteristic C=N and C-S stretching vibrations.[8][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.[1]

Biological Activity and Therapeutic Relevance

The 2-(pyrrolidinyl)-1,3-thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives have shown significant potential across several therapeutic areas.[2]

Anticancer Activity: Microtubule Inhibition

A significant finding is the potent antimicrotubule activity of certain 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole derivatives.[9]

-

Mechanism of Action: These compounds inhibit tubulin polymerization, a process critical for mitotic spindle formation in cell division.[9] By disrupting microtubule dynamics, the compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This mechanism is similar to that of the well-known natural product Combretastatin A-4 (CA-4).[9]

-

Structure-Activity Relationship (SAR): SAR studies have demonstrated that the pyrrolidine ring at the C-2 position of the thiazole is essential for high antiproliferative activity. Even minor modifications, such as expanding the pyrrolidine to a piperazine ring, result in a significant loss of activity.[9] This highlights the precise steric and electronic requirements of the tubulin binding pocket.

Caption: Proposed mechanism of anticancer action via inhibition of tubulin polymerization.

Antimicrobial and Antimycobacterial Activity

The thiazole ring is a component of many antimicrobial agents.[2] Studies on highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks have reported interesting antibacterial and antimycobacterial activity.[1] Some derivatives have shown activity against Gram-positive bacteria like S. aureus and S. epidermidis.[1] Further research has highlighted the potential of thiazole-based pyrrolidine derivatives as selective inhibitors of Gram-positive bacteria with minimal cytotoxicity to mammalian cells.[11]

PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory pathways, and its inhibition is a therapeutic strategy for diseases like COPD. Pyrrolidinyl derivatives have been explored as potent PDE4 inhibitors suitable for pulmonary administration, demonstrating the scaffold's versatility in targeting enzymes.[12]

Safety and Handling

While specific toxicity data for the parent 2-(2-Pyrrolidinyl)-1,3-thiazole is not extensively published, data for related compounds can provide guidance. For example, 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde is classified as Acute Toxicity 4 (Oral), with the GHS07 pictogram and H302 (Harmful if swallowed) hazard statement. It is designated as WGK 3, indicating it is strongly hazardous to water. Researchers should handle this class of compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, in a well-ventilated fume hood.

Conclusion and Future Directions

2-(2-Pyrrolidinyl)-1,3-thiazole represents a synthetically accessible and biologically significant chemical scaffold. Its derivatives have demonstrated compelling activity as anticancer agents by targeting tubulin, as well as showing promise in antimicrobial and anti-inflammatory applications. The established importance of the pyrrolidine moiety for potent biological activity underscores the value of this specific structural combination. Future research should focus on synthesizing novel libraries of these derivatives to further probe SAR, optimize pharmacokinetic properties, and explore their potential against a broader range of therapeutic targets. The development of more efficient and environmentally friendly synthetic methodologies will also be crucial for advancing these promising compounds from the laboratory to clinical evaluation.

References

-

Dal Piaz, V., et al. (2011). One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent. PubMed Central. Available at: [Link]

-

Guisan-Ceinos, S., et al. (2017). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial activity. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(pyrrolidin-2-yl)-1,3-thiazole. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Pyrrolidinyl)-1,3,4-thiadiazole. PubChem. Available at: [Link]

-

Amerigo Scientific. (n.d.). 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde. Amerigo Scientific. Available at: [Link]

-

Tautkute, S., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. Available at: [Link]

-

Gztia, I., et al. (2021). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Kocabaş, E., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. ResearchGate. Available at: [Link]

-

Bîcu, E., et al. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. PubMed Central. Available at: [Link]

-

Delcanale, M., et al. (2017). Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives as Inhaled PDE4 Inhibitors for Respiratory Diseases. PubMed. Available at: [Link]

-

McKenzie, D. R., & Reid, D. H. (1970). Studies of heterocyclic compounds. Part XIII. Pyrrolo[2,1-b]thiazole thioaldehydes. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Păltinean, R., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2-PYRROLIDINYL)-1,3-THIAZOLE | 524674-17-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 2-(2-PYRROLIDINYL)-1,3-THIAZOLE,(CAS# 1217537-27-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. PubChemLite - 2-(pyrrolidin-2-yl)-1,3-thiazole (C7H10N2S) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [mdpi.com]

- 9. One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives as Inhaled PDE4 Inhibitors for Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-(2-Pyrrolidinyl)-1,3-thiazoles: A Heterocyclic Scaffold of Therapeutic Promise

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Fusion of Privileged Heterocycles

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyrrolidine and thiazole rings are two such "privileged structures," each independently found in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1] The pyrrolidine ring, a five-membered saturated heterocycle, imparts a three-dimensional character to molecules, allowing for precise spatial orientation of substituents to interact with biological targets.[2] The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, is a key component of numerous drugs, including the vitamin thiamine, and is known for its diverse biological activities, ranging from antimicrobial to anticancer effects.[3]

The fusion of these two moieties into the 2-(2-Pyrrolidinyl)-1,3-thiazole scaffold has given rise to a class of compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of these compounds, with a particular focus on their development as potent antimicrotubule agents for oncology applications. We will delve into the underlying principles of their synthesis, explore the critical structure-activity relationships that govern their efficacy, and provide detailed protocols for their evaluation, offering a valuable resource for researchers and scientists in the field of drug development.

Historical Context: From Hantzsch's Synthesis to Modern Drug Discovery

The journey of the thiazole ring began in 1887 with the pioneering work of Arthur Hantzsch, who developed the first synthesis of this heterocyclic system.[4] This foundational discovery paved the way for over a century of exploration into the chemistry and biological activity of thiazole derivatives. The 2-aminothiazole substructure, in particular, has emerged as a crucial building block in medicinal chemistry, forming the core of numerous therapeutic agents.[1][5]

While the broader class of thiazole-containing compounds has a long and rich history, the specific exploration of the 2-(2-Pyrrolidinyl)-1,3-thiazole scaffold is a more recent development. A significant breakthrough in this area was the report of a one-pot synthesis for a series of 2-(pyrrolidin-1-yl)-4-amino-5-(aroyl)thiazoles, which demonstrated remarkable potency as inhibitors of tubulin polymerization.[6] This discovery highlighted the synergistic potential of combining the pyrrolidinyl and thiazole rings to create highly active and specific modulators of a key oncological target.

Synthetic Methodologies: Crafting the Pyrrolidinyl-Thiazole Core

The construction of the 2-(2-Pyrrolidinyl)-1,3-thiazole scaffold can be approached through various synthetic strategies, largely building upon the established chemistry of 2-aminothiazole synthesis.

One-Pot Synthesis of 2-(Pyrrolidin-1-yl)-4-amino-5-(aroyl)thiazoles

A highly efficient and convergent one-pot procedure has been developed for the synthesis of potent antimicrotubule agents based on this scaffold.[6] This method offers the advantage of rapidly assembling the complex heterocyclic system from readily available starting materials.

Conceptual Workflow for One-Pot Synthesis

Caption: One-pot synthesis of 2-(pyrrolidin-1-yl)-4-amino-5-(aroyl)thiazoles.

Experimental Protocol: Synthesis of 2-(Pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole [6]

-

Step 1: Formation of the Thiazole Precursor. To a stirred suspension of sodium sulfide nonahydrate (Na₂S·9H₂O, 5 mmol) in dimethylformamide (DMF, 7 mL), add dimethyl cyanodithioimidocarbonate (5 mmol) dissolved in DMF (5 mL).

-

Step 2: Heating. Heat the mixture at 70°C for 2 hours.

-

Step 3: Addition of Bromoacetophenone. Slowly add 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (10 mmol) dissolved in DMF (5 mL) dropwise at 50°C.

-

Step 4: Continued Reaction. Heat the mixture at 50°C for an additional 2 hours.

-

Step 5: Base Addition. Add potassium carbonate (K₂CO₃, 10 mmol) to the reaction mixture.

-

Step 6: Final Reaction Step. Stir the reaction at 50°C for 1 hour.

-

Step 7: Introduction of Pyrrolidine. Add pyrrolidine to the reaction mixture. Note: The original literature describes this as part of a broader synthesis of derivatives, with the pyrrolidine being a key reactant for the final product.

-

Step 8: Work-up and Purification. After the reaction is complete (monitored by TLC), the product is isolated and purified using standard techniques such as column chromatography.

Disclaimer: This is a representative protocol based on the cited literature. Researchers should consult the original publication for precise details and safety precautions.

Therapeutic Applications and Biological Activity

The 2-(2-Pyrrolidinyl)-1,3-thiazole scaffold has demonstrated significant potential in several therapeutic areas, most notably in oncology as potent antimicrotubule agents.

Antimicrotubule Activity: A Potent Inhibitor of Tubulin Polymerization

A series of 2-(alkylamino)-4-amino-5-aroylthiazoles, with the 2-(pyrrolidin-1-yl) analog being a lead compound, have been identified as highly active inhibitors of tubulin polymerization.[6] These compounds exert their effect by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[6]

Mechanism of Action: Tubulin Polymerization Inhibition

Caption: Mechanism of tubulin polymerization inhibition.

The lead compound, 2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole, exhibited submicromolar IC₅₀ values against a panel of cancer cell lines and was effective against multidrug-resistant cells.[6]

Table 1: In Vitro Antiproliferative Activity of 2-(Pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole [6]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 0.08 ± 0.01 |

| HT-29 | Colon Cancer | 0.09 ± 0.01 |

| MCF-7 | Breast Cancer | 0.12 ± 0.02 |

| A-549 | Lung Cancer | 0.15 ± 0.02 |

Other Potential Applications

While the antimicrotubule activity is the most well-documented, the broader class of pyrrolidinyl-thiazole derivatives has been explored for other therapeutic applications, including:

-

Anticonvulsant Activity: Certain thiazole derivatives bearing a pyrrolidine moiety have shown potential as anticonvulsant agents.[1]

-

Antibacterial and Antimicrobial Activity: The combination of the thiazole and pyrrolidine rings is a feature in compounds designed to have antibacterial properties.[7][8]

-

Neurodegenerative Diseases: Thiazole and pyrrolidine-containing compounds have been investigated as inhibitors of enzymes such as monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative disorders like Alzheimer's disease.[9][10][11]

-

Kinase Inhibition: The thiazole scaffold is a common feature in kinase inhibitors, and pyrrolidine-containing derivatives have also been explored in this context.[12][13][14][15][16]

Structure-Activity Relationship (SAR) Insights

The potent activity of the 2-(pyrrolidin-1-yl)-4-amino-5-(aroyl)thiazoles is highly dependent on the specific substituents at various positions of the thiazole ring.

-

C-2 Position: The pyrrolidin-1-yl group at the C-2 position has been identified as being essential for high antiproliferative activity. Even minor modifications, such as expanding the ring to a piperazine, resulted in a significant decrease in potency.[6]

-

C-5 Position: The presence of a 3′,4′,5′-trimethoxybenzoyl moiety at the C-5 position was found to be optimal for antimicrotubule activity. Other benzoyl substitutions were less effective.[6]

-

C-4 Position: The 4-amino group is a common feature in this series of potent compounds, suggesting its importance in the overall pharmacophore.[6]

These SAR findings underscore the precise structural requirements for effective interaction with the colchicine binding site on tubulin.

Detailed Experimental Protocols

For researchers looking to evaluate compounds with this scaffold, the following are detailed protocols for key biological assays.

In Vitro Tubulin Polymerization Inhibition Assay[6][17][18]

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is monitored by the increase in absorbance at 340 nm over time.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

-

GTP solution (1 mM final concentration)

-

Glycerol

-

Test compounds and controls (e.g., colchicine as a positive inhibitor, DMSO as a vehicle control)

-

Pre-warmed 96-well plate

-

Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340 nm

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of GTP-supplemented buffer and compound dilutions. Keep all tubulin-containing solutions on ice.

-

Reaction Mix Preparation: On ice, prepare the tubulin polymerization reaction mix to a final tubulin concentration of 2-3 mg/mL in the GTP-supplemented buffer containing glycerol.

-

Assay Setup: Add the test compounds at various concentrations, positive control, and vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.

-

Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C and begin recording the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot the absorbance at 340 nm as a function of time to generate polymerization curves. From these curves, determine key parameters such as the maximum polymerization rate (V_max) and the maximum polymer mass (A_max). Calculate the IC₅₀ value by plotting the V_max or A_max as a function of the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry[19][20][21][22][23]

Principle: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, which is stained with a fluorescent dye like propidium iodide (PI).

Workflow for Cell Cycle Analysis

Caption: Workflow for flow cytometry-based cell cycle analysis.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the test compound and a vehicle control for a specified period (e.g., 24 hours).

-

Cell Harvesting: Aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cell suspension in a conical tube.

-

Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.

-

Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Interpretation: Use appropriate software to generate a DNA content histogram. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.

Future Perspectives and Conclusion

The 2-(2-Pyrrolidinyl)-1,3-thiazole scaffold represents a promising area for the development of novel therapeutics. The demonstrated potent antimicrotubule activity of specific derivatives validates this scaffold as a valuable starting point for the design of new anticancer agents. Future research directions could include:

-

Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts to improve the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be crucial for their translation into clinical candidates.

-

Exploration of Other Therapeutic Areas: Given the diverse biological activities of both the pyrrolidine and thiazole rings, the exploration of this scaffold for other indications, such as neurodegenerative diseases and infectious diseases, is warranted.

-

Development of Novel Synthetic Methodologies: The discovery of new and efficient synthetic routes to access a wider diversity of 2-(2-pyrrolidinyl)-1,3-thiazole derivatives will accelerate the exploration of their therapeutic potential.

References

-

Romagnoli, R., et al. (2012). One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent. Journal of Medicinal Chemistry, 55(1), 491-496. [Link]

-

Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1651. [Link]

-

Anwar, R., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

-

Aouad, M. R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Oriental Journal of Chemistry, 37(1), 1-25. [Link]

-

Kocabaş, E., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. [Link]

-

Zhang, H., et al. (2013). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC. [Link]

-

Sherman, J., & Wang, R. (2020). Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells. Cell Cycle, 19(20), 2635-2646. [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

-

Kim, H. J., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

-

Li, W., et al. (2020). Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers. Scientific reports, 10(1), 1-13. [Link]

-

Popa, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Chen, J., et al. (2023). Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. Chemistry & Biodiversity, 20(8), e202300584. [Link]

-

Sarchahi, Z., et al. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 19(1), 1. [Link]

-

Yang, T. H., et al. (2022). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences, 28(1), 1-13. [Link]

-

Al-Wahaibi, L. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35848-35871. [Link]

-

Al-Wahaibi, L. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35848-35871. [Link]

-

Sarchahi, Z., et al. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 19(1), 1–14. [Link]

-

El-Sayed, N. N. E., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6683. [Link]

-

Al-Abdullah, N. M., et al. (2023). Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent. Journal of the Indian Chemical Society, 100(11), 101198. [Link]

-

Imyanitov, P. V., & Ivantsova, M. N. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5779. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]